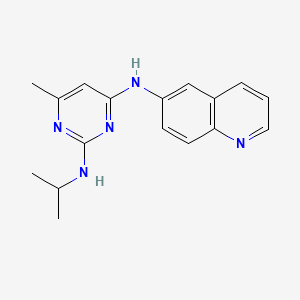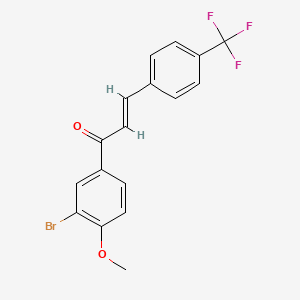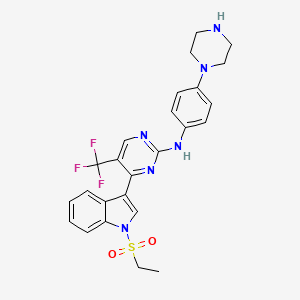
Adenosine 5'-diphosphate-15N5 (dilithium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-diphosphate-15N5 (dilithium) is a nucleoside diphosphate that is isotopically labeled with nitrogen-15. This compound is a derivative of adenosine diphosphate, which plays a crucial role in cellular energy transfer and signal transduction. The nitrogen-15 labeling makes it particularly useful in various scientific research applications, including metabolic studies and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Adenosine 5’-diphosphate-15N5 (dilithium) is synthesized through the isotopic labeling of adenosine diphosphate. The process involves the incorporation of nitrogen-15 into the adenine moiety of adenosine diphosphate. This can be achieved through chemical synthesis or biosynthetic methods using nitrogen-15 enriched precursors.
Industrial Production Methods
Industrial production of adenosine 5’-diphosphate-15N5 (dilithium) typically involves large-scale chemical synthesis. The process requires stringent control of reaction conditions to ensure high isotopic purity and yield. The final product is purified using chromatographic techniques to remove any impurities and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Adenosine 5’-diphosphate-15N5 (dilithium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to adenosine 5’-triphosphate.
Reduction: It can be reduced to adenosine monophosphate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products
Oxidation: Adenosine 5’-triphosphate.
Reduction: Adenosine monophosphate.
Substitution: Various substituted adenosine derivatives.
Aplicaciones Científicas De Investigación
Adenosine 5’-diphosphate-15N5 (dilithium) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the fate of nitrogen atoms in biochemical pathways.
Biology: Employed in studies of nucleotide metabolism and energy transfer in cells.
Medicine: Utilized in research on platelet aggregation and cardiovascular diseases.
Industry: Applied in the development of diagnostic assays and therapeutic agents.
Mecanismo De Acción
Adenosine 5’-diphosphate-15N5 (dilithium) exerts its effects by participating in cellular energy transfer processes. It acts as a substrate for various enzymes, including ATPases and kinases, which catalyze the conversion of adenosine diphosphate to adenosine triphosphate and vice versa. This compound also interacts with purinergic receptors, influencing cellular signaling pathways involved in platelet aggregation and other physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-triphosphate-15N5 (dilithium): Another nitrogen-15 labeled nucleotide, used in similar applications.
Adenosine monophosphate-15N5 (dilithium): A related compound with a single phosphate group, used in studies of nucleotide metabolism.
Uniqueness
Adenosine 5’-diphosphate-15N5 (dilithium) is unique due to its specific labeling with nitrogen-15, which allows for precise tracking in metabolic studies. Its role in energy transfer and signal transduction makes it a valuable tool in various fields of research.
Propiedades
Fórmula molecular |
C10H13Li2N5O10P2 |
|---|---|
Peso molecular |
444.1 g/mol |
Nombre IUPAC |
dilithium;[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O10P2.2Li/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6+,7?,10-;;/m1../s1/i11+1,12+1,13+1,14+1,15+1;; |
Clave InChI |
YCWSTXGQZUYBEW-GQUJDUEPSA-L |
SMILES isomérico |
[Li+].[Li+].C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3C([C@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)[15NH2] |
SMILES canónico |
[Li+].[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


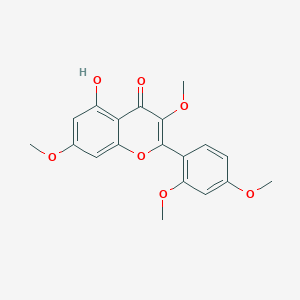
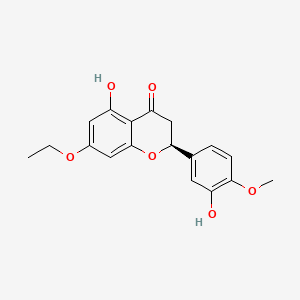
![1-[(2S,6R)-4-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-2,6-dimethylpiperazin-1-yl]propan-2-ol](/img/structure/B12367412.png)
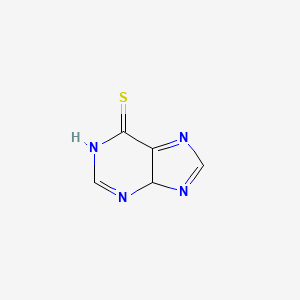
![2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-3,4-dihydro-3,8-dimethyl-4-oxo-6-quinazolinecarbonitrile](/img/structure/B12367428.png)
![[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl] 2-bromoacetate](/img/structure/B12367444.png)

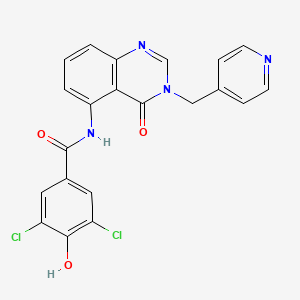
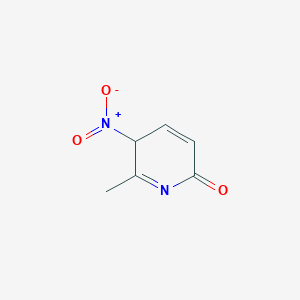
![8-[4-[(dimethylamino)methyl]-2-methylphenyl]-5-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]imidazo[1,2-c]pyrimidine-2-carbonitrile](/img/structure/B12367477.png)

